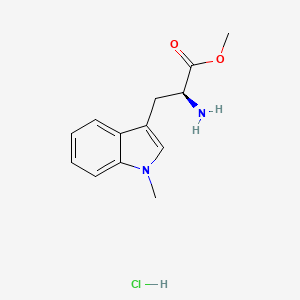

Methyl 1-Methyl-L-Tryptophanate Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 1-Methyl-L-Tryptophanate Hydrochloride” is a chemical compound that has been used in various applications. It has been used in the preparation of L-tryptophan-based ligand for regioselective copper catalyzed N2 -arylation of 1,2,3-triazoles, as a key starting material for the total synthesis of (−)-ardeemin, and in the synthesis of cyclic peptide-capped gold nanoparticles as drug delivery systems .

Synthesis Analysis

“Methyl 1-Methyl-L-Tryptophanate Hydrochloride” can be synthesized using various methods. It has been used as a key starting material for the total synthesis of (−)-ardeemin . It can also be used in the preparation of L-tryptophan-based ligand for regioselective copper catalyzed N2 -arylation of 1,2,3-triazoles .Molecular Structure Analysis

The molecular formula of “Methyl 1-Methyl-L-Tryptophanate Hydrochloride” is C12H14N2O2 . The molecular weight is 218.25 . The SMILES string representation is Cn1cc (C [C@H] (N)C (O)=O)c2ccccc12 .Chemical Reactions Analysis

“Methyl 1-Methyl-L-Tryptophanate Hydrochloride” can participate in various chemical reactions. It has been used in the preparation of L-tryptophan-based ligand for regioselective copper catalyzed N2 -arylation of 1,2,3-triazoles .Physical And Chemical Properties Analysis

“Methyl 1-Methyl-L-Tryptophanate Hydrochloride” is a white to off-white powder . It has a melting point of 218-220 °C . The specific rotation [a]20/D is 19.5 deg (C=5, MeOH) .Applications De Recherche Scientifique

Neuroscience Applications

- Serotonergic System Study : Methyl 1-Methyl-L-Tryptophanate Hydrochloride has been used to study the brain's serotonergic system. It acts as an artificial amino acid and analog of tryptophan, the precursor of serotonin (5-HT), a crucial neurotransmitter in mood regulation. Research indicates that its unidirectional uptake and conversion can determine brain 5-HT synthesis rates, providing insights into normal control of 5-HT synthesis and alterations by drugs in animals and humans (Diksic & Young, 2001).

Immunology and Cancer Research

- IDO Expression in Cancer : Indoleamine 2,3-dioxygenase (IDO), a tryptophan-catabolizing enzyme with immune-regulating activities, is crucial in fetal protection, allograft protection, and cancer progression. Clinical trials are evaluating IDO inhibition with 1-methyltryptophan in cancer immunotherapy, suggesting its role in immunosuppression and potential as a therapeutic target (Godin-Ethier et al., 2011).

Metabolic Pathways and Nutritional Sciences

- Tryptophan Metabolism and Agriculture : Methyl 1-Methyl-L-Tryptophanate Hydrochloride's precursor, tryptophan, plays a significant role in plant growth and development through its conversion to auxin. Exogenous application of tryptophan can stimulate auxin synthesis, affecting growth and productivity in agricultural crops. Furthermore, tryptophan contains about 14% nitrogen, contributing to crop productivity upon its metabolism (Mustafa et al., 2018).

Psychiatric and Neurological Disorders

- Anorexia Nervosa Hypothesis : A novel perspective on anorexia nervosa (AN) considers the tryptophan-kynurenine pathway. The hypothesis suggests that lower levels of L-kynurenine and kynurenic acid might contribute to AN's clinical manifestations. This theory underlines the need for further research on tryptophan metabolism's role in AN and its potential therapeutic applications (Alberts, Owe-Larsson, & Urbanska, 2023).

Safety and Hazards

“Methyl 1-Methyl-L-Tryptophanate Hydrochloride” should be handled with care. Avoid dust formation and breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

Methyl 1-Methyl-L-Tryptophanate Hydrochloride is a derivative of the essential amino acid tryptophan

Mode of Action

It’s known that tryptophan and its derivatives can influence the function of various proteins, enzymes, and receptors in the body .

Biochemical Pathways

Tryptophan and its derivatives are involved in several biochemical pathways. They play a crucial role in the synthesis of serotonin, a neurotransmitter that regulates mood, appetite, and sleep . Additionally, tryptophan is a precursor to the production of niacin, a vitamin essential for energy metabolism .

Pharmacokinetics

As a derivative of tryptophan, it’s likely to share similar pharmacokinetic properties .

Result of Action

As a derivative of tryptophan, it may influence the function of various proteins, enzymes, and receptors in the body .

Action Environment

The action, efficacy, and stability of Methyl 1-Methyl-L-Tryptophanate Hydrochloride can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other molecules in the body .

Propriétés

IUPAC Name |

methyl (2S)-2-amino-3-(1-methylindol-3-yl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-15-8-9(7-11(14)13(16)17-2)10-5-3-4-6-12(10)15;/h3-6,8,11H,7,14H2,1-2H3;1H/t11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUCWWZYETZNJF-MERQFXBCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C[C@@H](C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-Methyl-L-Tryptophanate Hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1-Cyclopropylethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2814503.png)

![2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide](/img/structure/B2814508.png)

![3-[(1,1-Dioxothian-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2814509.png)

![1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2814513.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2814517.png)

![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2814519.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methoxycyclobutyl)acetic acid](/img/structure/B2814520.png)